Roquefortine E

Descripción general

Descripción

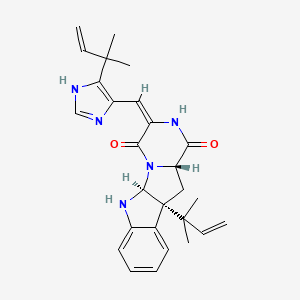

Roquefortina E es un alcaloide diketopiperazínico producido por ciertos hongos, en particular especies del género Penicillium. Está estructuralmente relacionado con otras roquefortinas, como la roquefortina C y la roquefortina D. Estos compuestos son conocidos por sus estructuras complejas y significativas actividades biológicas, incluidas propiedades antibacterianas y antitumorales .

Mecanismo De Acción

El mecanismo de acción de la roquefortina E involucra su interacción con las enzimas citocromo P450. Esta interacción inhibe la síntesis de proteínas, ARN y ADN bacterianos, lo que lleva a los efectos antibacterianos observados. El compuesto también afecta las vías celulares involucradas en la regulación del ciclo celular, contribuyendo a sus propiedades antitumorales .

Análisis Bioquímico

Biochemical Properties

Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Roquefortina E se puede sintetizar a través de una serie de reacciones enzimáticas que involucran sintetasas de péptidos no ribosomales. La biosíntesis comienza con la condensación de L-triptófano y L-histidina para formar un ciclodipéptido con un anillo diketopiperazínico. Este intermedio se somete a varias modificaciones, incluida la prenilación y la oxidación, para producir roquefortina E .

Métodos de producción industrial: La producción industrial de roquefortina E generalmente involucra el cultivo de especies de Penicillium en condiciones controladas. Los hongos se cultivan en medios ricos en nutrientes y la producción de roquefortina E se optimiza mediante la manipulación de factores ambientales como el pH, la temperatura y la disponibilidad de nutrientes. El compuesto se extrae y purifica luego utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: Roquefortina E experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Una reacción notable es la oxidación del nitrógeno indol, que conduce a la formación de intermedios nitrónicos .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran roquefortina E incluyen agentes oxidantes como las monooxigenasas dependientes de flavina. Estas reacciones generalmente ocurren en condiciones suaves, lo que las hace adecuadas para aplicaciones industriales .

Principales productos formados: Los principales productos formados a partir de las reacciones de roquefortina E incluyen roquefortina L y otros compuestos relacionados. Estos productos a menudo se caracterizan por sus características estructurales únicas y actividades biológicas .

Aplicaciones Científicas De Investigación

Roquefortina E tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como compuesto modelo para estudiar la biosíntesis de alcaloides diketopiperazínicos. En biología, sirve como una herramienta para investigar el metabolismo fúngico y la producción de metabolitos secundarios. En medicina, la roquefortina E y sus derivados se exploran por su potencial como agentes antibacterianos y antitumorales. Además, en la industria, la roquefortina E se utiliza en el desarrollo de compuestos bioactivos para diversas aplicaciones .

Comparación Con Compuestos Similares

Roquefortina E es estructuralmente similar a otras roquefortinas, como la roquefortina C y la roquefortina D. es única en sus modificaciones específicas y actividades biológicas. Compuestos similares incluyen meleagrin, glandicolina y oxalina, que comparten la estructura central diketopiperazínica pero difieren en sus grupos funcionales y bioactividades .

Conclusión

Roquefortina E es un compuesto fascinante con un potencial significativo en varios campos científicos. Su estructura compleja y sus diversas actividades biológicas la convierten en un valioso objeto de estudio en química, biología, medicina e industria. Comprender sus métodos de preparación, reacciones químicas y mecanismo de acción puede allanar el camino para nuevas aplicaciones e innovaciones.

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Propiedades

IUPAC Name |

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIOWQHMDDCDD-HJILTBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017682 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871982-52-4 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

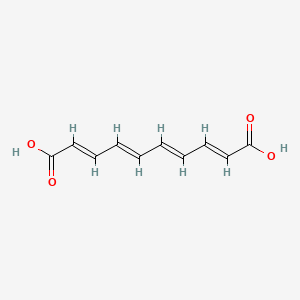

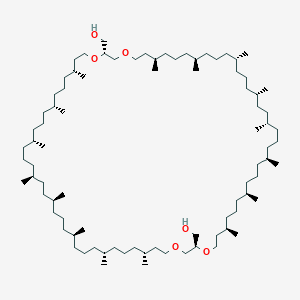

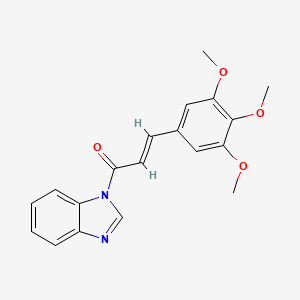

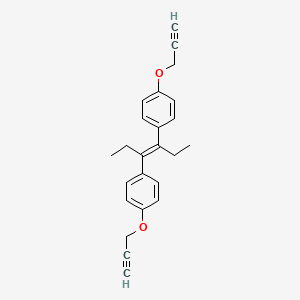

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)